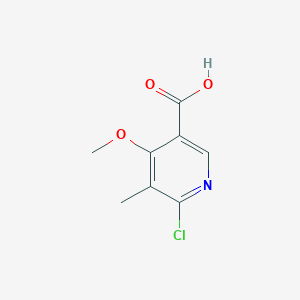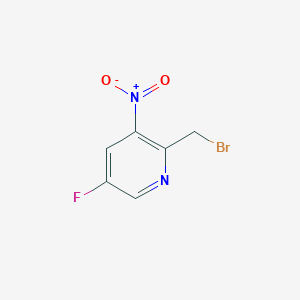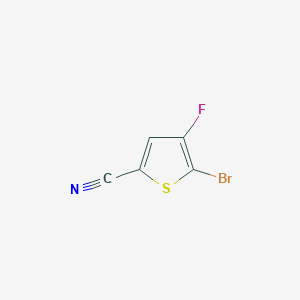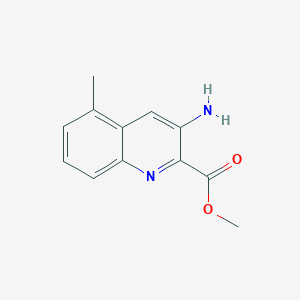
6-Chloro-4-methoxy-5-methylnicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-methoxy-5-methylnicotinic acid is a chemical compound with the molecular formula C8H8ClNO3 It is a derivative of nicotinic acid, featuring a chloro, methoxy, and methyl group substitution on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methoxy-5-methylnicotinic acid typically involves multi-step organic reactions. One common method includes the chlorination of 4-methoxy-5-methylnicotinic acid using thionyl chloride or phosphorus pentachloride. The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-methoxy-5-methylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 4-methoxy-5-methylnicotinic acid.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: 6-Chloro-4-methoxy-5-methylpyridine-3-carboxylic acid.
Reduction: 4-Methoxy-5-methylnicotinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-4-methoxy-5-methylnicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-Chloro-4-methoxy-5-methylnicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro, methoxy, and methyl groups on the pyridine ring can influence the compound’s binding affinity and activity. The exact pathways and targets are still under investigation, but it is believed that the compound may modulate certain biochemical processes through its structural features.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-4-methylnicotinic acid
- 4-Methoxy-5-methylnicotinic acid
- 6-Chloro-4-methoxy-3-methylnicotinic acid
Comparison
6-Chloro-4-methoxy-5-methylnicotinic acid is unique due to the specific combination of chloro, methoxy, and methyl groups on the pyridine ring. This combination imparts distinct chemical properties and reactivity compared to its analogs. For example, the presence of the chloro group can enhance the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions. The methoxy group can influence the compound’s solubility and interaction with biological targets.
Properties
Molecular Formula |
C8H8ClNO3 |
|---|---|
Molecular Weight |
201.61 g/mol |
IUPAC Name |
6-chloro-4-methoxy-5-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H8ClNO3/c1-4-6(13-2)5(8(11)12)3-10-7(4)9/h3H,1-2H3,(H,11,12) |
InChI Key |
HJMSBLUSIJTZRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CN=C1Cl)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-2-[(2,3-Dihydro-4-benzofuryl)amino]propanoic Acid](/img/structure/B13667719.png)

![5-Bromo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13667732.png)
![4-[(6-methyl-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide](/img/structure/B13667733.png)
![Methyl 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B13667740.png)
![5-Iodo-2-methylbenzo[d]thiazol-6-amine](/img/structure/B13667743.png)
![6-Bromo-8-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667751.png)
![1-Boc-3-[3-(trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B13667754.png)




![5-Iodobenzo[c][1,2,5]thiadiazole](/img/structure/B13667781.png)
